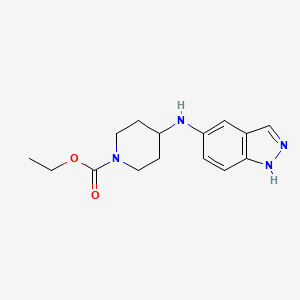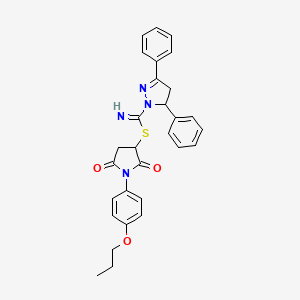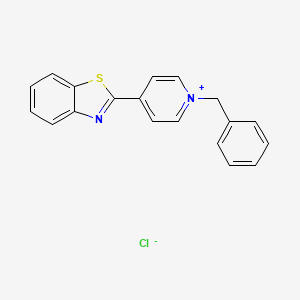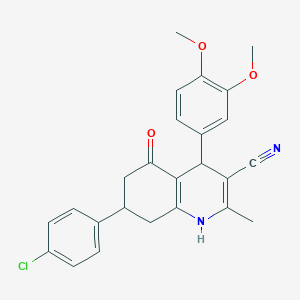
ethyl 4-(1H-indazol-5-ylamino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(1H-indazol-5-ylamino)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1H-indazol-5-ylamino)piperidine-1-carboxylate typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Attachment of Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions. The piperidine derivative can be reacted with the indazole core under suitable conditions to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1H-indazol-5-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the indazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole or piperidine derivatives.
Scientific Research Applications
Ethyl 4-(1H-indazol-5-ylamino)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Biological Research: It is used in the study of enzyme inhibition, particularly kinases involved in cell signaling pathways.
Chemical Biology: The compound serves as a probe to study protein-ligand interactions and cellular uptake mechanisms.
Mechanism of Action
The mechanism of action of ethyl 4-(1H-indazol-5-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as kinases. The indazole core can bind to the active site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds such as 3-amino-1H-indazole and 5-fluoro-1H-indazole share structural similarities with ethyl 4-(1H-indazol-5-ylamino)piperidine-1-carboxylate.
Piperidine Derivatives: Compounds like piperidine-1-carboxylic acid and its esters are structurally related.
Uniqueness
This compound is unique due to the combination of the indazole core and the piperidine moiety, which imparts distinct biological activities and chemical reactivity. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and biological research.
Properties
IUPAC Name |
ethyl 4-(1H-indazol-5-ylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-2-21-15(20)19-7-5-12(6-8-19)17-13-3-4-14-11(9-13)10-16-18-14/h3-4,9-10,12,17H,2,5-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYLIJPKKDWSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Phenyl 2-[(4-methoxyphenyl)sulfonyl-methylamino]acetate](/img/structure/B5003063.png)
![N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B5003077.png)

![1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5003102.png)
![3-[[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]methyl]-6-chlorochromen-4-one](/img/structure/B5003107.png)

amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5003116.png)
![1-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B5003122.png)
![2-[4-(10-Bromo-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenoxy]acetic acid](/img/structure/B5003127.png)


![9-[3-(2-Nitrophenoxy)propyl]carbazole](/img/structure/B5003156.png)
![1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one](/img/structure/B5003158.png)

